5-Phenyl-3-methyldihydrofuran-2(3H)-one
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
RJORZFILZSPUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Alkyl vs. 5-Aryl Substitutions
- 5-Heptyldihydrofuran-2(3H)-one (CAS 104-67-6): Features a linear heptyl chain at the 5-position. This alkyl group increases lipophilicity (logP ~2.8) compared to the phenyl-substituted analogue, making it more soluble in nonpolar solvents.
- 5-Pentyldihydrofuran-2(3H)-one (CAS 2434-02-8): Similar to the heptyl derivative but shorter chain length, resulting in lower boiling points (e.g., ~245°C vs. phenyl analogue’s estimated >300°C) .
Functional Group Modifications
- 5-(Triazolyl)-3-methylfuran-2(5H)-one (e.g., 1h in ): Incorporates a 1,2,3-triazole ring at position 5. This heterocyclic group enhances hydrogen-bonding capacity and is often used in click chemistry for drug discovery. Such derivatives exhibit improved bioactivity profiles compared to alkyl or phenyl variants .
- 3-((Dimethylamino)methylene)-5-arylfuran-2(3H)-one: The dimethylaminomethylene group at position 3 introduces push-pull electronic effects, altering reactivity in nucleophilic additions. This modification is achieved using DMF-DMA (dimethylformamide dimethyl acetal), contrasting with the methyl group in the target compound .
Stereochemical Complexity
- (5R)-5-[(2S,5S*)-1-Methoxy-5-phenyl-pyrrolidin-2-yl]-3-methylfuran-2(5H)-one : Contains a chiral pyrrolidinyl substituent, which introduces stereochemical complexity. Such compounds often exhibit distinct biological activities due to enantioselective interactions .
Preparation Methods
Esterification-Alkylation-Cyclization Sequence
A three-step synthesis starting from phenyl acetic acid derivatives is widely documented. Source outlines a protocol where phenyl acetic acid (1a) undergoes esterification with methanol under sulfuric acid catalysis to form methyl phenylacetate (1b). Subsequent alkylation with allyl bromide in the presence of potassium carbonate yields the allyl ester intermediate (1c). Cyclization via iodine-DMSO-mediated lactonization at 90°C produces 5-methyl-3-phenyldihydrofuran-2(3H)-one (1d) in 80% yield. Key spectral data include:
-
1H-NMR (CDCl₃): δ 1.22–1.24 (d, 3H, J = 7.2 Hz, CH₃), 2.48–2.92 (m, 2H, CH₂), 4.38–4.58 (m, 5H, Ar-H).
This method’s scalability is limited by the stoichiometric iodine requirement and moderate yields in the cyclization step.
Nucleophilic Substitution with Halogenated Lactones
Source demonstrates nucleophilic substitution using 3-bromo-5-methyldihydrofuran-2(3H)-one (2a) and aryl amines. For example, reaction with 4-methoxyaniline in 2,2,2-trifluoroethanol (TFE) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) yields 3-(4-methoxyphenyl)-5-methyldihydrofuran-2(3H)-one (2b) in 79% yield. The reaction proceeds via a radical mechanism, confirmed by ESR studies.
Transition Metal-Catalyzed Methods
Mizoroki-Heck Type Coupling
A nickel-catalyzed Mizoroki-Heck reaction between α-bromo-γ-butyrolactone (3a) and 1-(p-tolyl)vinyl acetate (3b) is reported in source. Using mesoporous graphitic carbon nitride (mpg-CN) as a photocatalyst and NiBr₂·glyme (2.5 mol%), the reaction achieves 83% yield under blue LED irradiation (455 nm). Key advantages include:
Nickel-Mediated Reductive Coupling
Source describes a reductive coupling strategy using dimethylamino-functionalized alkenes. For instance, (3S*,5R*)-3-(dimethylamino)-5-phenyldihydrofuran-2(3H)-one (4a) is synthesized from styrene derivatives via a NiBr₂-mediated cascade cyclization in 72% yield. The reaction’s diastereoselectivity (1.1:1 dr) arises from steric effects in the transition state.
Continuous Flow Synthesis
Source details a continuous flow approach for dihydrofuran-2(3H)-one derivatives. A solution of vinylacetic acid (5a) and phenylseleninic acid (5b) in EtOAc/H₂O-acetone is pumped through a mesoreactor coil at 25°C, achieving 92% yield of 3a-hydroxyhexahydrobenzofuran-2(3H)-one (5c). Key parameters include:
-
Residence time (τ): 50 minutes.
-
Throughput: 0.4 mL/min per reactor channel.
This method reduces byproduct formation compared to batch processes.
Stereoselective Synthesis Techniques
Enzymatic Resolution
Patent discloses an enzymatic resolution of racemic 5-(hydroxymethyl)-5H-furan-2-one using lipase B from Candida antarctica. The (5R)-enantiomer is isolated with >99% ee, serving as a precursor for 5-phenyl-3-methyldihydrofuran-2(3H)-one.
Photochemical [2+2] Cycloaddition
Source employs a photochemical step to construct the dihydrofuranone core. Irradiation of 5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (6a) at 300 nm induces a [2+2] cycloaddition, yielding the spirocyclic product (6b) in 58% yield.
Characterization and Analytical Data
Spectroscopic Profiling
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals >98% purity for most synthetic batches.
Comparative Analysis of Methods
Q & A
Q. What protocols ensure reproducibility in scaled-up syntheses of dihydrofuran-2(3H)-one derivatives?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize batch variability.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
